N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide
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Overview
Description
N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The specific structure of N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide combines a coumarin moiety with a benzohydrazide group, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide typically involves multiple steps, starting with the preparation of the coumarin core. One common method is the Knoevenagel condensation of 7-hydroxycoumarin with appropriate aldehydes in the presence of a base such as piperidine . The resulting intermediate can then be further reacted with hexyl bromide to introduce the hexyl group at the 6-position. The final step involves the reaction of the coumarin derivative with benzohydrazide under suitable conditions to form the target compound .
Chemical Reactions Analysis
N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been explored for various scientific research applications:
Mechanism of Action
The biological activity of N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is primarily attributed to its ability to interact with various molecular targets. The coumarin moiety can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . The benzohydrazide group may enhance the compound’s binding affinity to these targets, leading to increased biological activity . Additionally, the compound’s antioxidant properties can help mitigate oxidative stress, contributing to its therapeutic potential .
Comparison with Similar Compounds
N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide can be compared to other coumarin derivatives such as:
Warfarin: A well-known anticoagulant that also contains a coumarin moiety but lacks the benzohydrazide group.
7-hydroxycoumarin: A simpler coumarin derivative with known antimicrobial and anticancer properties.
Dicoumarol: Another anticoagulant that is structurally similar to warfarin but with different pharmacokinetic properties.
The unique combination of the coumarin and benzohydrazide groups in N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide may result in enhanced biological activity and a broader range of applications compared to these similar compounds .
Properties
IUPAC Name |
N-[(Z)-[amino-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)methylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-3-4-6-11-16-12-17-13-18(23(29)30-20(17)14-19(16)27)21(24)25-26-22(28)15-9-7-5-8-10-15/h5,7-10,12-14,27H,2-4,6,11H2,1H3,(H2,24,25)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVQKXYDUWZHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC=CC=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=CC=CC=C3)/N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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